molecular formula C11H12O2 B8614491 Phenol, 4-(1-methylethenyl)-, acetate CAS No. 2759-56-0

Phenol, 4-(1-methylethenyl)-, acetate

Cat. No. B8614491
Key on ui cas rn: 2759-56-0
M. Wt: 176.21 g/mol
InChI Key: OAQWJXQXSCVMSC-UHFFFAOYSA-N
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Patent
US04070392

Procedure details

134 g of dimeric p-isopropenyl phenol are dissolved under nitrogen in 150 g of acetic acid anhydride, followed by the addition of 0.5 g of concentrated sulphuric acid. The reaction begins with a slight heat effect under which the temperature of the reaction mixture rises to around 50° C and then falls again. When the reaction temperature has fallen to around 30° C, the reaction mixture is slowly heated until, finally, acetic acid distils off under normal pressure. The temperature is regulated in such a way that distillation is continuous. When no more acetic acid distils over, the remaining acetic acid and the excess acetic acid anhydride are distilled off in a water jet vacuum, after which the reaction mixture is cooled. Another 5 g of concentrated sulphuric acid are then added, followed by heating in a high vacuum until p-acetoxy-α-methyl styrene distils off. The temperature of the reaction mixture is regulated in such a way that the reaction mixture distils off continuously; it is in the range from 70° to 120° C and is ultimately increased to 200° C. The reaction product which has distilled over is then redistilled; 119 g (68% of the theoretical) of p-acetoxy-α-methyl styrene are obtained in the boiling range from 80° to 82° C/0.1 Torr.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])=[CH2:2].S(=O)(=O)(O)O.[C:16](O)(=[O:18])[CH3:17]>C(OC(=O)C)(=O)C>[C:16]([O:10][C:7]1[CH:8]=[CH:9][C:4]([C:1]([CH3:3])=[CH2:2])=[CH:5][CH:6]=1)(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
C(=C)(C)C1=CC=C(C=C1)O
Name
Quantity
150 g
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to around 50° C
CUSTOM
Type
CUSTOM
Details
has fallen to around 30° C
CUSTOM
Type
CUSTOM
Details
distils off under normal pressure
DISTILLATION
Type
DISTILLATION
Details
that distillation
CUSTOM
Type
CUSTOM
Details
When no more acetic acid distils over, the remaining acetic acid
DISTILLATION
Type
DISTILLATION
Details
the excess acetic acid anhydride are distilled off in a water jet vacuum
TEMPERATURE
Type
TEMPERATURE
Details
after which the reaction mixture is cooled
ADDITION
Type
ADDITION
Details
Another 5 g of concentrated sulphuric acid are then added
TEMPERATURE
Type
TEMPERATURE
Details
by heating in a high vacuum until p-acetoxy-α-methyl styrene
CUSTOM
Type
CUSTOM
Details
distils off
CUSTOM
Type
CUSTOM
Details
distils off continuously
CUSTOM
Type
CUSTOM
Details
is in the range from 70° to 120° C
DISTILLATION
Type
DISTILLATION
Details
The reaction product which has distilled
DISTILLATION
Type
DISTILLATION
Details
over is then redistilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C(=C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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